Ethyl 4-cyclopropyl-3-oxobutanoate
Overview
Description
Ethyl 4-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₄O₃. It is an ester derived from 4-cyclopropyl-3-oxobutanoic acid and ethanol. This compound is of interest in organic synthesis due to its unique structural features, which include a cyclopropyl group and a keto ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclopropyl-3-oxobutanoate can be synthesized through the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with cyclopropyl bromide. The reaction typically involves the formation of an enolate ion from ethyl 3-oxobutanoate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of ester synthesis and alkylation reactions can be applied on a larger scale using appropriate reaction vessels, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclopropyl-3-oxobutanoate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation with various alkyl halides.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Alkylation: Various alkylated derivatives of this compound.
Hydrolysis: 4-cyclopropyl-3-oxobutanoic acid and ethanol.
Reduction: Ethyl 4-cyclopropyl-3-hydroxybutanoate.
Scientific Research Applications
Ethyl 4-cyclopropyl-3-oxobutanoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-cyclopropyl-3-oxobutanoate in chemical reactions involves the formation of an enolate ion, which acts as a nucleophile. This enolate ion can undergo nucleophilic substitution or addition reactions with electrophiles such as alkyl halides or carbonyl compounds . The cyclopropyl group can influence the reactivity and stability of the compound by introducing ring strain and steric effects .
Comparison with Similar Compounds
Ethyl 4-cyclopropyl-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-methyl-3-oxobutanoate: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its cyclopropyl group, which introduces ring strain and affects the compound’s reactivity and stability .
Properties
IUPAC Name |
ethyl 4-cyclopropyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYBTYUFUUVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610747 | |
Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630399-84-7 | |
Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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